What is Boc-(R)-alpha-(4-tert-butyl-benzyl)-proline
What is Boc-(R)-alpha-(4-tert-butyl-benzyl)-proline
Technical Monograph: Boc-(R)- -(4-tert-butyl-benzyl)-proline
Executive Summary & Chemical Identity[1][2]
Boc-(R)-
This modification serves two critical functions in drug design:
-
Conformational Locking: The
-disubstitution severely restricts the rotational freedom of the peptide backbone ( and torsion angles), forcing the peptide into stable secondary structures such as -turns or -helices. -
Hydrophobic Pharmacophore Mimicry: The 4-tert-butylbenzyl moiety acts as a lipophilic bioisostere for the side chains of Tryptophan (Trp) or Phenylalanine (Phe), enhancing binding affinity in hydrophobic pockets (e.g., the p53-MDM2 interface).
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Property | Specification |
| Chemical Name | (2R)-1-(tert-butoxycarbonyl)-2-(4-(tert-butyl)benzyl)pyrrolidine-2-carboxylic acid |
| Molecular Formula | |
| Molecular Weight | ~361.48 g/mol |
| Stereochemistry | (R)-enantiomer at |
| Solubility | Soluble in DCM, DMF, DMSO; Insoluble in water |
| pKa (COOH) | ~3.5–4.0 (Lower than native Pro due to steric bulk) |
| Appearance | White to off-white crystalline powder |
Structural Analysis & Mechanism of Action
The "Thorpe-Ingold" Effect in Peptides
The introduction of the 4-tert-butylbenzyl group at the
Hydrophobic Core Mimicry (MDM2 Case Study)
In the development of MDM2 inhibitors (restoring p53 function in cancer), the interaction depends on three key residues of p53: Phe19, Trp23, and Leu26.
-
Target: The deep hydrophobic cleft of MDM2.
-
Role of Compound: The 4-tert-butylbenzyl group perfectly mimics the volume and lipophilicity of the Trp23 indole ring, while the proline ring constrains the backbone to present this group at the correct vector.
Synthesis Strategy: Self-Regeneration of Stereocenters (SRS)
Direct alkylation of proline esters usually results in racemization or poor yield due to steric hindrance. The authoritative method for synthesizing high-enantiopurity
Retrosynthetic Pathway
The synthesis bypasses direct alkylation by using a bicyclic oxazolidinone intermediate. This temporary ring system locks the face of the enolate, ensuring that the incoming electrophile (4-tert-butylbenzyl bromide) attacks from the opposite side of the existing chiral center (steric control), effectively "remembering" and inverting the stereochemistry to generate the desired product.
Workflow Diagram (DOT)
Figure 1: Stereoselective synthesis via Seebach's SRS method. The bicyclic auxiliary directs the electrophile to the specific face, ensuring high enantiomeric excess (ee).
Experimental Protocols
Synthesis of the Bicyclic Oxazolidinone
Note: This step establishes the chiral template.
-
Reagents: L-Proline (1.0 eq), Pivalaldehyde (1.2 eq), Pentane.
-
Procedure: Reflux L-Proline with pivalaldehyde in pentane using a Dean-Stark trap to remove water. The reaction forms a single diastereomer of the bicyclic oxazolidinone (cis-fused).
-
Purification: Vacuum distillation or crystallization from hexane.
Stereoselective Alkylation (The Critical Step)
-
Reagents:
-
Oxazolidinone intermediate (1.0 eq)
-
LDA (Lithium Diisopropylamide) (1.1 eq)
-
4-tert-butylbenzyl bromide (1.2 eq)
-
Solvent: Anhydrous THF
-
-
Protocol:
-
Cool a solution of LDA in THF to -78°C under Argon.
-
Dropwise add the oxazolidinone solution. Stir for 30 min to form the enolate.
-
Add 4-tert-butylbenzyl bromide (dissolved in THF) slowly.
-
Allow the mixture to warm to -20°C over 4 hours. The bulky tert-butyl group on the auxiliary forces the benzyl bromide to attack from the Re-face (relative to the original proline center), resulting in the (R)-configuration at the quaternary center after hydrolysis.
-
Quench: Sat.
. Extract with EtOAc.
-
Hydrolysis and Boc-Protection
-
Hydrolysis: Reflux the alkylated intermediate in 6N HCl for 12 hours to cleave the pivalaldehyde auxiliary and open the ring.
-
Protection: Adjust pH to 9.0 with NaOH. Add
(1.5 eq) in dioxane/water. Stir at RT for 12 hours.[1] -
Workup: Acidify to pH 2.0 with
, extract with DCM, dry over . -
Yield: Typically 40–60% overall.
Quality Control & Handling
Analytical Validation
-
HPLC: C18 Reverse Phase column. Gradient: 5% to 95% ACN in Water (0.1% TFA).
-
Expectation: The bulky tert-butyl group significantly increases retention time compared to Boc-Pro-OH.
-
-
NMR (
):-
Look for the characteristic tert-butyl singlet (~1.30 ppm, 9H).
-
Boc group singlet (~1.45 ppm, 9H).
-
Aromatic signals (AA'BB' system) for the benzyl ring (~7.1–7.4 ppm).
-
Disappearance of the
-proton signal (confirming quaternary substitution).
-
Storage & Stability[13][14]
-
Temperature: -20°C (Long term).
-
Hygroscopicity: Moderately hygroscopic. Store in a desiccator.
-
Stability: Stable to standard peptide coupling conditions (HATU/DIEA). The steric bulk at the
-position makes the nitrogen less nucleophilic; coupling to this residue is difficult and may require double coupling or stronger activation (e.g., PyBOP or HATU at elevated temperatures).
Applications in Drug Discovery[4][15]
Peptidomimetics
This compound is a "staple" in the design of Stapled Peptides and Macrocycles .
-
Helix Initiation: Placing this residue at the
or position of a turn strongly nucleates helical folding. -
Proteolytic Stability: The quaternary center completely blocks proteases (like trypsin or chymotrypsin) from cleaving the adjacent peptide bond, significantly extending the half-life of peptide drugs in plasma.
Target Classes
-
MDM2/MDMX Inhibitors: Analogs of Nutlin-3 or peptide inhibitors (e.g., PMI).
-
HCV NS5A Inhibitors: Used in the optimization of the proline fragment in direct-acting antivirals.
-
GPCR Ligands: Used to constrain the pharmacophore of neuropeptides (e.g., Bradykinin antagonists).
References
-
Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 1996. Link
- Karle, I. L., & Balaram, P. "Structural characteristics of alpha-helical peptide structures containing Aib residues." Biochemistry, 1990.
-
CymitQuimica. "BOC-L-Proline and Derivatives: Technical Data and Applications." (General reference for Boc-Proline handling). Link
-
PubChem. "Boc-(R)-alpha-benzyl-proline Compound Summary."[2] National Library of Medicine.[2] Link
- Tanaka, M. "Design and Synthesis of Non-Proteinogenic Amino Acids for Peptide Drug Discovery." Chemical Pharmaceutical Bulletin, 2007.
